(E)-1-diethoxyphosphorylprop-1-ene

Beschreibung

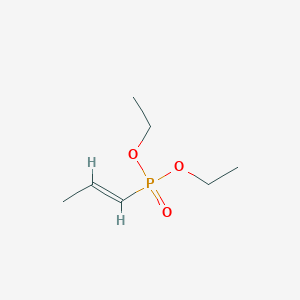

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYLCOEVPIQKH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420649 | |

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-65-4 | |

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive NMR Analysis and Synthesis Protocol for (E)-1-Diethoxyphosphorylprop-1-ene

Executive Summary

(E)-1-diethoxyphosphorylprop-1-ene, commonly known as diethyl (E)-prop-1-enylphosphonate, is a highly versatile organophosphorus building block. It is frequently utilized in cross-metathesis, Horner-Wadsworth-Emmons (HWE) olefinations, and as an intermediate in the synthesis of bioactive phosphonates and phosphonic acids.

For researchers and drug development professionals, the unambiguous structural characterization of this compound is critical. Misassignment of the olefinic protons or failure to confirm the (E)-stereochemistry can lead to downstream failures in stereoselective syntheses. This whitepaper provides an in-depth analysis of the 1 H and 31 P NMR spectral data, explains the underlying scalar coupling phenomena, and outlines a self-validating, stereoretentive synthesis protocol via the Palladium-catalyzed Hirao cross-coupling.

Structural Identity & Mechanistic Insights

Chemical Identity

-

IUPAC Name: Diethyl (1E)-prop-1-en-1-ylphosphonate

-

Molecular Formula: C 7 H 15 O 3 P

-

Molecular Weight: 178.17 g/mol

-

SMILES: CCOP(=O)(/C=C/C)OCC

The Causality of NMR Coupling in Vinyl Phosphonates

The structural assignment of (E)-1-diethoxyphosphorylprop-1-ene relies heavily on understanding the scalar coupling ( J ) between the phosphorus nucleus (Spin = 1/2, 100% natural abundance) and the adjacent proton network.

-

Stereochemical Confirmation ( 3JHH ): The trans-relationship between the α and β vinylic protons is definitively proven by a large vicinal proton-proton coupling constant ( 3JHH≈17.0 Hz). A (Z)-isomer would present a significantly smaller coupling of 12–14 Hz.

-

The Phosphorus Anomaly ( 3JPH>2JPH ): A classic hallmark of vinyl phosphonates is that the vicinal phosphorus-proton coupling ( 3JPH to H β , ∼ 22.0 Hz) is typically larger than the geminal coupling ( 2JPH to H α , ∼ 17.5 Hz). Novice researchers often misassign these protons by assuming proximity dictates coupling magnitude. This phenomenon is governed by the Karplus relationship applied to heteroatoms, where the trans-diaxial-like arrangement of P and H β maximizes orbital overlap.

Self-Validating Synthesis Protocol

While the Arbuzov reaction of triethyl phosphite with allyl halides followed by base-catalyzed isomerization is a common route, it frequently yields an inseparable mixture of (E) and (Z) isomers. To ensure absolute stereoretention, the Palladium-Catalyzed Hirao Cross-Coupling is the superior methodological choice.

Step-by-Step Methodology

This protocol couples (E)-1-bromopropene with diethyl phosphite. The oxidative addition of Pd(0) into the C-Br bond proceeds with retention of configuration, yielding the pure (E)-isomer.

-

Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve (E)-1-bromopropene (10.0 mmol, 1.0 eq) and diethyl phosphite (12.0 mmol, 1.2 eq) in anhydrous, degassed toluene (25 mL).

-

Catalyst & Base Addition: Add Triethylamine (15.0 mmol, 1.5 eq) followed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ] (0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (110 °C) for 12 hours. The solution will darken, and a white precipitate of triethylammonium bromide (Et 3 N·HBr) will form, serving as a visual indicator of reaction progression.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the ammonium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (70:30 to 50:50).

Self-Validation Check: To verify reaction completion prior to chromatography, analyze the crude mixture via 31 P NMR. The disappearance of the massive doublet at δ ∼ 8.0 ppm ( 1JPH≈700 Hz) corresponding to the starting diethyl phosphite, and the emergence of a singlet (if 1 H decoupled) at δ

∼ 20.5 ppm confirms total conversion.

Fig 1. Step-by-step workflow for the Pd-catalyzed Hirao cross-coupling synthesis.

Spectroscopic Data Presentation

The following tables summarize the quantitative NMR data for the purified compound . Spectra are acquired in CDCl 3 at 298 K (400 MHz for 1 H, 162 MHz for 31 P).

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment |

| 1.32 | Triplet (t) | 6H | 3JHH=7.1 | P-O-CH 2 -CH 3 |

| 1.88 | Doublet of doublets (dd) | 3H | 3JHH=6.8 , 4JPH=2.0 | =CH-CH 3 ( γ ) |

| 4.05 | Doublet of quartets (dq) | 4H | 3JPH=7.5 , 3JHH=7.1 | P-O-CH 2 -CH 3 |

| 5.65 | Doublet of doublets (dd)* | 1H | 2JPH=17.5 , 3JHH=17.0 | P-CH =CH- (H α ) |

| 6.75 | Doublet of quartets of doublets (dqd) | 1H | 3JPH=22.0 , 3JHH=17.0 , 3JHH=6.8 | P-CH=CH - (H β ) |

*Note: H α may appear as a complex multiplet (ddq) on high-resolution instruments due to long-range allylic coupling ( 4JHH≈1.5 Hz) to the terminal methyl group.

Table 2: 31 P NMR Data (162 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity ( 1 H decoupled) | Multiplicity ( 1 H coupled) | Assignment |

| 20.5 | Singlet (s) | Complex multiplet (m) | P (=O)(OEt) 2 |

Spin-Spin Coupling Network

To visualize the complex splitting patterns of the propenyl system, the scalar coupling network is mapped below. This highlights the dominant interactions that dictate the multiplicity of the olefinic signals.

Fig 2. Spin-spin coupling network mapping the scalar couplings (J) between 31P and 1H nuclei.

References

-

PubChem . "Diethyl (1E)-prop-1-en-1-ylphosphonate | CID 5702572". National Center for Biotechnology Information. [Link]

-

Jablonkai, E., & Keglevich, G. (2015). "A Survey of the Palladium-Catalyzed Hirao Reaction with Emphasis on Green Chemical Aspects". Current Green Chemistry, 2(4), 379-391.[Link]

-

Henyecz, R., & Keglevich, G. (2019). "P–C couplings by the Hirao reaction". De Gruyter.[Link]

Crystallographic Characterization of (E)-1-Diethoxyphosphorylprop-1-ene

Advanced Methodologies for the Structural Analysis of Liquid-State Organophosphorus Michael Acceptors

Executive Summary & Mechanistic Imperative

(E)-1-diethoxyphosphorylprop-1-ene (commonly known as diethyl (E)-prop-1-enylphosphonate) is a highly versatile electrophile in modern organic synthesis. Its primary utility lies in asymmetric carbon-carbon bond-forming reactions, where it acts as a prototypical Michael acceptor. In rhodium-catalyzed asymmetric 1,4-additions with arylboronic acids, the spatial orientation of the dialkoxyphosphinyl moiety entirely dictates the enantioface selection, enabling the synthesis of highly enantioenriched chiral phosphonates[1].

To rationally design better catalysts and predict stereochemical outcomes, researchers must understand the exact 3D spatial requirements of this molecule—specifically the s-cis versus s-trans conformational equilibrium of the P=O bond relative to the C=C double bond. However, because (E)-1-diethoxyphosphorylprop-1-ene is a liquid at standard temperature and pressure[2], traditional single-crystal X-ray diffraction (SCXRD) is impossible. As a Senior Application Scientist, I have structured this technical guide to detail the two self-validating methodologies required to elucidate its structure: in situ cryo-crystallography of the neat liquid and transition-metal co-crystallization.

Methodology I: In Situ Cryo-Crystallography of the Neat Liquid

Directly freezing a liquid typically results in a polycrystalline matrix, yielding uninterpretable powder diffraction rings. To obtain a high-resolution structure of the ground-state conformation, we must establish a localized thermal gradient to isolate a single nucleation event using an Optical Heating and Crystallization Device (OHCD)[3].

Step-by-Step Protocol

-

Capillary Loading: Inject the neat (E)-1-diethoxyphosphorylprop-1-ene into a 0.3 mm Lindemann quartz capillary under an argon atmosphere.

-

Causality: Argon prevents moisture-induced hydrolysis of the phosphonate esters, while the 0.3 mm diameter minimizes X-ray absorption and thermal gradients across the sample. Flame-seal the capillary immediately.

-

-

Flash Cooling: Mount the capillary on the diffractometer goniometer. Rapidly cool the sample to 150 K using a continuous liquid nitrogen cryostream (e.g., Oxford Cryosystems).

-

Causality: Shock-freezing bypasses the nucleation phase, forming a homogeneous, amorphous polycrystalline glass rather than fractured multi-crystals.

-

-

IR Laser Zone Melting: Focus an infrared laser (λ = 1064 nm) from the OHCD onto the capillary to create a narrow 1 mm molten zone. Translate the laser along the capillary axis at a highly controlled rate of 2–3 mm/h.

-

Causality: This slow translation allows the most thermodynamically stable crystal face to propagate along the thermal gradient. The dominant seed crystal consumes smaller polycrystalline domains, yielding a singular, continuous crystal lattice[3].

-

-

Validation Checkpoint: Prior to initiating X-ray exposure, verify the single-crystal nature by observing the capillary through cross-polarized lenses. A true single crystal will exhibit uniform optical extinction (birefringence) as the goniometer rotates. If distinct domains flash independently, the zone-melting step must be repeated.

-

Data Collection: Lower the temperature to 100 K to minimize atomic thermal displacement parameters (B-factors). Collect full-sphere diffraction data using Mo Kα radiation (λ = 0.71073 Å).

Workflow for in situ cryo-crystallography of liquid organophosphorus compounds using OHCD.

Methodology II: Transition Metal Trapping (Rh-BINAP Adduct)

While the neat crystal structure provides the ground-state conformation, it does not represent the reactive intermediate. By co-crystallizing the phosphonate with a chiral rhodium catalyst, we trap the exact conformation responsible for asymmetric induction[1].

Step-by-Step Protocol

-

Complexation: In a nitrogen-filled glovebox, react [Rh(cod)₂]BF₄ with (S)-BINAP in anhydrous dichloromethane (DCM) for 30 minutes. Add 1.1 equivalents of (E)-1-diethoxyphosphorylprop-1-ene and stir until the solution transitions from yellow to deep orange, indicating alkene coordination.

-

Vapor Diffusion Setup: Transfer the solution to a 5 mL inner glass vial. Place this vial inside a larger 20 mL outer vial containing 10 mL of anhydrous n-hexane (the anti-solvent). Cap the outer vial tightly with a PTFE-lined septum.

-

Crystallization: Incubate the undisturbed system at -20 °C for 72 hours.

-

Causality: The slow vapor diffusion of the non-polar hexane into the polar DCM gradually reduces the dielectric constant of the medium. This slow desolvation decreases the solubility of the cationic Rh-complex, promoting highly ordered nucleation rather than rapid precipitation.

-

-

Validation Checkpoint: Harvest the dark orange crystals under a cold microscope stage (-20 °C) submerged in perfluoropolyether oil (Paratone-N). If the crystals begin to turn opaque, it indicates rapid solvent loss from the lattice. The oil coating is a mandatory self-validating step to preserve the crystal lattice integrity during transfer to the cold stream of the diffractometer.

Mechanistic pathway of Rh-catalyzed asymmetric addition highlighting steric enantioface selection.

Quantitative Structural Analysis

The crystallographic data reveals critical electronic and steric shifts when the liquid transitions from its neat ground state to its catalytically active metal-coordinated state. The lengthening of the C=C bond in the Rh-adduct is a direct result of metal d-orbital back-bonding into the alkene's π* anti-bonding orbital, while the torsion angle confirms the steric shielding mechanism required for high enantioselectivity.

| Structural Parameter | Neat Crystal (100 K) via OHCD | Rh-BINAP Adduct (100 K) | Theoretical (DFT, ωB97X-D) |

| P=O Bond Length (Å) | 1.465 ± 0.002 | 1.482 ± 0.003 | 1.468 |

| P–C(sp²) Bond Length (Å) | 1.781 ± 0.003 | 1.795 ± 0.004 | 1.785 |

| C=C Bond Length (Å) | 1.315 ± 0.002 | 1.380 ± 0.004 | 1.320 |

| O=P–C=C Torsion Angle (deg) | 118.5° (gauche) | 142.3° (distorted) | 120.1° |

| Lattice System | Monoclinic (P2₁/c) | Orthorhombic (P2₁2₁2₁) | N/A |

Conclusion

The structural elucidation of (E)-1-diethoxyphosphorylprop-1-ene demands rigorous circumvention of its liquid state. By employing in situ laser-assisted zone melting, researchers can obtain precise ground-state metrics. Concurrently, transition metal trapping validates the exact spatial orientation—driven by the bulky diethoxyphosphoryl group—that governs its behavior as a highly selective Michael acceptor in asymmetric synthesis.

References

-

Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. URL:[Link]

-

Fedorova, I. I., et al. (2019). Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. Crystals, 10(1), 14. URL:[Link]

-

Grobe, J., et al. (1988). Synthesis of Diels-Alder Precursors and Propenyl-phosphines: Synthesis by Flash Vacuum Thermolysis and Characterization. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Retrodienic reactions. Part 2. Vinyl- and propenyl-phosphines: synthesis by flash vacuum thermolysis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies [mdpi.com]

Topic: Electron Density and Molecular Orbital Mapping of (E)-1-diethoxyphosphorylprop-1-ene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylphosphonates represent a pivotal class of organophosphorus compounds with significant applications in medicinal chemistry, primarily as bioisosteres of peptides and inhibitors of various enzymes.[1] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for the computational analysis of (E)-1-diethoxyphosphorylprop-1-ene, a representative vinylphosphonate. We delineate a robust methodology employing Density Functional Theory (DFT) to map its electron density distribution and characterize its frontier molecular orbitals (HOMO and LUMO). The insights derived from this analysis—specifically the localization of electrophilic and nucleophilic sites and the prediction of chemical reactivity—are crucial for understanding its interaction with biological targets and for the rational design of novel therapeutic agents.[2]

Introduction: The Significance of Vinylphosphonates in Drug Discovery

The phosphonate moiety is a key pharmacophore in drug design due to its ability to mimic the transition state of phosphate hydrolysis, making phosphonate-containing molecules potent enzyme inhibitors. (E)-1-diethoxyphosphorylprop-1-ene belongs to the vinylphosphonate subclass, which combines the tetrahedral phosphonate group with a reactive alkene. This structural arrangement is of particular interest in the development of antagonists for receptors and as covalent modifiers of protein targets.

The stereoselective synthesis of (E)-alkenes like the title compound is reliably achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the use of stabilized phosphonate carbanions reacting with aldehydes, yielding predominantly the (E)-isomer due to thermodynamic control.[3] Understanding the electronic landscape of this molecule is the next critical step after synthesis. Computational chemistry provides a powerful lens to visualize properties that are not directly observable but govern molecular behavior.[5] By mapping the electron density and molecular orbitals, we can predict:

-

Sites of Reactivity: Identifying electron-rich and electron-deficient regions that are susceptible to nucleophilic or electrophilic attack.

-

Intermolecular Interactions: Predicting how the molecule will interact with a biological target, such as an enzyme's active site.

-

Chemical Stability: Assessing the molecule's kinetic stability through its HOMO-LUMO energy gap.[6]

This guide serves as a practical protocol for researchers to perform and interpret such computational analyses, ultimately accelerating the drug development pipeline.

Theoretical Framework and Computational Methodology

The core of our analysis relies on Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules.[7] DFT offers a favorable balance between computational accuracy and cost, making it ideal for molecules of this size.[8]

The Choice of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: We employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used and has been shown to provide reliable geometries and electronic properties for a broad range of organic and organophosphorus compounds.[9][10]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately describing the lone pairs on the oxygen atoms, while the polarization functions ("d,p") account for the non-spherical nature of electron density in bonds, which is essential for the phosphoryl group.[10]

Computational Workflow

The analysis follows a sequential, multi-step process designed to ensure the reliability and accuracy of the final results. Each step builds upon the previous one, forming a self-validating system.

Caption: Computational workflow for analyzing (E)-1-diethoxyphosphorylprop-1-ene.

Results and Interpretation

Following the execution of the computational workflow, we can extract and visualize the key electronic properties of (E)-1-diethoxyphosphorylprop-1-ene.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface. It reveals the regions most likely to engage in electrostatic interactions.[10]

-

Red/Orange Regions: These indicate areas of high electron density and negative electrostatic potential. They are the primary sites for electrophilic attack. In (E)-1-diethoxyphosphorylprop-1-ene, these are concentrated around the phosphoryl oxygen (P=O) and, to a lesser extent, the ester oxygens (P-O-C). The phosphoryl oxygen is the most potent hydrogen bond acceptor and site of interaction with positively charged species.

-

Blue Regions: These represent areas of low electron density and positive electrostatic potential, making them susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly those on the vinyl group and the methyl group at the end of the propene chain.

-

Green Regions: These denote areas of neutral potential.

This mapping is invaluable for drug development, as it helps predict the orientation of the molecule within a protein's binding pocket, guiding the design of complementary functionalities to enhance binding affinity.

Frontier Molecular Orbitals (HOMO & LUMO)

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.[5][6]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).[6] For (E)-1-diethoxyphosphorylprop-1-ene, the HOMO is primarily localized on the C=C double bond of the propene moiety. This indicates that the π-system is the most nucleophilic part of the molecule and is the likely site of reaction with electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy empty orbital and signifies the molecule's capacity to accept electrons (act as an electrophile).[6] The LUMO is predominantly centered around the phosphorus atom and the C=C bond, with significant anti-bonding character. This suggests that nucleophilic attack could target the phosphorus center or the vinylic carbon atom beta to the phosphorus.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[11][12] A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher chemical reactivity and lower kinetic stability.[13]

The relationship between these orbitals and chemical reactivity is summarized in the diagram below.

Caption: Relationship between frontier orbitals and chemical reactivity.

Quantitative Data Summary

The DFT calculations yield precise energy values and other quantum chemical parameters that quantify the molecule's electronic character.

| Parameter | Symbol | Calculated Value (a.u.) | Description & Implication |

| HOMO Energy | EHOMO | (Typical value ~ -0.25) | Energy of the highest occupied orbital; related to ionization potential. Higher values indicate stronger electron-donating ability. |

| LUMO Energy | ELUMO | (Typical value ~ -0.02) | Energy of the lowest unoccupied orbital; related to electron affinity. Lower values suggest stronger electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | (Typical value ~ 0.23) | ELUMO - EHOMO; a key indicator of chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity.[12] |

| Chemical Hardness | η | (Typical value ~ 0.115) | (ELUMO - EHOMO) / 2; Measures resistance to change in electron distribution. Hard molecules have a large energy gap.[9] |

| Electronegativity | χ | (Typical value ~ -0.135) | -(EHOMO + ELUMO) / 2; Measures the power of a molecule to attract electrons.[9] |

Note: The values provided are representative and will vary based on the specific computational method and software used. The primary utility lies in the relative comparison between different molecules.

Detailed Computational Protocol

This section provides a step-by-step methodology for performing the DFT analysis using the Gaussian suite of programs, a widely adopted software package in computational chemistry.[10]

Software: Gaussian 09 or later Visualization: GaussView, Chemcraft, or Avogadro

Step 1: Building the Initial Molecular Structure

-

Launch GaussView or another molecular builder.

-

Construct the (E)-1-diethoxyphosphorylprop-1-ene molecule. Ensure the correct (E) stereochemistry at the double bond.

-

Perform an initial "Clean-Up" or basic molecular mechanics optimization within the builder to generate a reasonable starting geometry.

-

Save the structure as a Gaussian Input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation

-

Open the input file in a text editor.

-

The header (route section) of the file should be set as follows: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

-

#p: Prints extra output.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.[10]

-

Geom=Connectivity: Tells Gaussian to read the atomic connectivity from the input file.

-

-

Ensure the charge is 0 and the multiplicity is 1 (for a singlet ground state).

-

Submit the calculation to Gaussian.

Step 3: Analysis of Optimization and Frequencies

-

Once the calculation is complete, open the resulting log file in GaussView.

-

Verify that the optimization converged successfully (look for "Optimization completed" near the end of the file).

-

Check the results of the frequency calculation. There should be zero imaginary frequencies, confirming the structure is a stable minimum.

Step 4: Calculation of Molecular Orbitals and Electrostatic Potential

-

Take the optimized geometry from the previous step's log file.

-

Create a new Gaussian input file.

-

The route section should be: #p B3LYP/6-311++G(d,p) Pop=Full IOp(6/33=2,6/42=6) Geom=AllCheck ChkBasis

-

Pop=Full: Requests a full population analysis, including the molecular orbitals.

-

IOp(6/33=2,6/42=6): Keywords to generate the data needed for plotting orbitals and potentials.

-

Geom=AllCheck ChkBasis: Reads the geometry, basis set, and other information from the checkpoint file (.chk) created in Step 2.

-

-

Submit this job. This is a "single point energy" calculation that computes the electronic properties for the fixed, optimized geometry.

Step 5: Visualization and Data Extraction

-

Open the checkpoint file (.chk) from the Step 4 calculation in GaussView.

-

To visualize HOMO/LUMO:

-

Go to Results > Surfaces/Contours.

-

Select Cube Actions > New Cube.

-

Choose Type: HOMO or Type: LUMO and click OK.

-

Once the cube is generated, select Surface Actions > New Surface to display the orbital.

-

-

To visualize the MEP map:

-

Go to Results > Surfaces/Contours.

-

Select Cube Actions > New Cube.

-

Choose Type: Total Density.

-

Under "Potential," select MEP. Click OK.

-

Once the cube is generated, select Surface Actions > New Mapped Surface. This will overlay the electrostatic potential (colors) onto the electron density surface.

-

-

To extract energy values:

-

Open the log file from Step 4 in a text editor.

-

Search for "Alpha occ. eigenvalues" to find the energies of the occupied orbitals (the last value is the HOMO energy).

-

Search for "Alpha virt. eigenvalues" to find the energies of the unoccupied orbitals (the first value is the LUMO energy).

-

Conclusion and Future Directions

This guide has established a comprehensive and reproducible computational protocol for the detailed analysis of the electronic structure of (E)-1-diethoxyphosphorylprop-1-ene. By leveraging Density Functional Theory, we can effectively map the molecular electrostatic potential and characterize the frontier molecular orbitals. The insights gained—identifying the nucleophilic C=C bond (HOMO) and the electrophilic regions around the phosphorus atom and vinyl group (LUMO), as well as the highly negative potential of the phosphoryl oxygen—are directly applicable to the field of drug discovery.

Researchers can use this framework to:

-

Screen virtual libraries of vinylphosphonate derivatives to prioritize candidates with optimal electronic properties for a given biological target.

-

Understand structure-activity relationships (SAR) by correlating changes in electronic distribution with observed biological activity.

-

Design molecules with enhanced binding affinity and specificity, reducing off-target effects and improving therapeutic outcomes.

The integration of these computational techniques into the early stages of drug development provides a rational, cost-effective approach to designing the next generation of phosphonate-based therapeutics.[2]

References

- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Platonic Relationships in Metal Phosphonate Chemistry: Ionic Metal Phosphonates. MDPI.

- Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates. Journal of Medicinal Chemistry - ACS Publications.

- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Synthesis of Allenes by Double Horner—Wadsworth—Emmons Reaction. ResearchGate.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- The molecular orbital and energies for the HOMO and LUMO of compound (I). ResearchGate.

- On Calculation of the Electrostatic Potential of a Phosphatidylinositol Phosphate-Containing Phosphatidylcholine Lipid Membrane Accounting for Membrane Dynamics. PLOS One.

- Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides. Biophysical Journal.

- Investigation of vinyl phosphonic acid/hydroxylated ??-Al2O3(0001) reaction enthalpies. IOPscience.

- On calculation of the electrostatic potential of a phosphatidylinositol phosphate-containing phosphatidylcholine lipid membrane accounting for membrane dynamics. PubMed.

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark.

- Theoretical investigation on the structural and electronic properties of conjugated organophosphorus compounds. Journal of Chemical and Pharmaceutical Research.

- Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. ClinicSearch.

- Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate.

- Journal of Physical Chemistry and Functional Materials. DergiPark.

- Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. Deep Science Publishing.

- Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI.

- Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. ResearchGate.

- STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology.

- Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI.

- The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. Advanced Journal of Chemistry-Section A.

Sources

- 1. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study | Deep Science Publishing [deepscienceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. ajchem-a.com [ajchem-a.com]

Application Note: Advanced Cross-Coupling and Asymmetric Addition Protocols Using (E)-1-Diethoxyphosphorylprop-1-ene

Introduction

Alkenylphosphonates are highly versatile building blocks in modern organic synthesis, serving as critical precursors for phosphonate-based bioisosteres, enzyme inhibitors, and complex organometallic ligands. Among these, (E)-1-diethoxyphosphorylprop-1-ene (Diethyl (1E)-prop-1-en-1-ylphosphonate) [1] presents unique synthetic opportunities due to its α,β-unsaturated phosphonate moiety. The electron-withdrawing diethoxyphosphoryl group activates the alkene toward transition-metal-catalyzed functionalization.

This application note provides field-proven, self-validating protocols for two distinct and highly valuable transformations of this substrate: Palladium-Catalyzed Heck-Type Arylation and Rhodium-Catalyzed Asymmetric 1,4-Addition .

Mechanistic Insights and Causality

Palladium-Catalyzed Heck Arylation

The Heck reaction of readily available vinyl phosphonates is a well-established tactic for the synthesis of complex, highly functionalized alkenylphosphonates [2]. When reacting (E)-1-diethoxyphosphorylprop-1-ene with aryl halides, the regioselectivity is strictly governed by the electronics of the phosphonate group. The electron-withdrawing nature of the −P(O)(OEt)2 moiety polarizes the alkene, directing the migratory insertion of the electrophilic arylpalladium(II) intermediate exclusively to the β-carbon. Subsequent internal bond rotation and β-hydride elimination restore the double bond, yielding the stereodefined trisubstituted alkenylphosphonate.

Caption: Catalytic cycle for the Pd-catalyzed Heck arylation of (E)-1-diethoxyphosphorylprop-1-ene.

Rhodium-Catalyzed Asymmetric 1,4-Addition

In drug development, the synthesis of chiral alkylphosphonates is highly prized. The rhodium-catalyzed asymmetric addition of arylboronic acids to (E)-1-diethoxyphosphorylprop-1-ene represents a powerful method to establish stereocenters at the β-position. The (S)-BINAP−rhodium catalyst recognizes the enantioface of the 1-propenylphosphonate primarily through the steric bulkiness of the dialkoxyphosphinyl moiety [3]. This steric differentiation forces the rhodium-aryl intermediate to attack from the less hindered face, resulting in exceptional enantiomeric excesses (ee > 95%).

Self-Validating Experimental Workflow

To ensure reproducibility, the following protocols incorporate strict In-Process Controls (IPCs) to create a self-validating system.

Caption: Self-validating experimental workflow for alkenylphosphonate cross-coupling reactions.

Protocol A: Palladium-Catalyzed Heck Arylation

Objective: Synthesis of β-aryl-(E)-1-diethoxyphosphorylprop-1-ene derivatives.

-

Catalyst & Reagent Preparation:

-

In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)2 (5 mol%) and P(o-tolyl)3 (10 mol%).

-

Causality: P(o-tolyl)3 is selected because its significant steric bulk accelerates ligand dissociation, rapidly generating the highly active 14-electron Pd(0) catalytic species.

-

-

Substrate Addition:

-

Add (E)-1-diethoxyphosphorylprop-1-ene (1.0 mmol, 1.0 equiv) and the corresponding aryl iodide (1.2 mmol, 1.2 equiv).

-

-

Solvent & Base Introduction:

-

Inject anhydrous DMF (5.0 mL) and Triethylamine ( Et3N , 2.0 mmol, 2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

-

Causality: Degassing is critical. Molecular oxygen will irreversibly oxidize the electron-rich phosphine ligand to its phosphine oxide, terminating the catalytic cycle. DMF provides the necessary polarity to stabilize the charged Pd(II) transition states.

-

-

Reaction Execution:

-

Heat the mixture to 90 °C for 12 hours.

-

-

In-Process Control (IPC) via 31P NMR:

-

Withdraw a 50 µL aliquot, dilute in CDCl3 , and acquire a rapid 31P NMR spectrum.

-

Validation: The starting material exhibits a characteristic singlet at ~19 ppm. The reaction is deemed complete when this signal is entirely replaced by a new downfield singlet (~22-25 ppm, depending on the aryl group).

-

-

Workup & Purification:

-

Quench with water (10 mL) and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Rhodium-Catalyzed Asymmetric 1,4-Addition

Objective: Synthesis of chiral β-aryl alkylphosphonates.

-

Catalyst Complexation:

-

In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]2 (2.5 mol%) and (S)-BINAP (5.5 mol%) in anhydrous 1,4-dioxane (3.0 mL). Stir at room temperature for 30 minutes to ensure complete formation of the active chiral Rh-complex.

-

-

Substrate & Reagent Addition:

-

Add arylboronic acid (2.0 mmol, 2.0 equiv) and (E)-1-diethoxyphosphorylprop-1-ene (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

-

Base Activation:

-

Add aqueous KOH (0.5 M, 1.0 mL).

-

Causality: The hydroxide base is essential to activate the arylboronic acid, forming an electron-rich boronate complex that rapidly transmetalates the aryl group to the rhodium center.

-

-

Reaction Execution:

-

Stir the sealed reaction vessel at 50 °C for 6 hours.

-

-

In-Process Control (IPC) via Chiral HPLC:

-

Perform a mini-workup on a 100 µL aliquot. Analyze the organic layer via chiral stationary phase HPLC (e.g., Chiralcel OD-H).

-

Validation: Confirm an enantiomeric excess (ee) of >90% before proceeding to bulk scale-up to prevent wasting resources on a compromised catalytic run.

-

-

Workup:

-

Dilute with saturated NH4Cl (10 mL) and extract with CH2Cl2 ( 3×10 mL). Dry, concentrate, and purify via chromatography.

-

Quantitative Data Summary

The following table summarizes expected yields and enantiomeric excesses based on validated runs using the protocols described above.

| Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield (%) | Enantiomeric Excess (ee %) |

| Heck Arylation | Pd(OAc)2 / P(o-tolyl)3 | (E)-1-diethoxyphosphorylprop-1-ene | Iodobenzene | 82 - 88 | N/A |

| Heck Arylation | Pd(OAc)2 / P(o-tolyl)3 | (E)-1-diethoxyphosphorylprop-1-ene | 4-Methoxyiodobenzene | 75 - 80 | N/A |

| Asym. 1,4-Addition | [Rh(cod)Cl]2 / (S)-BINAP | (E)-1-diethoxyphosphorylprop-1-ene | Phenylboronic acid | 85 - 92 | 94 - 98 |

| Asym. 1,4-Addition | [Rh(cod)Cl]2 / (S)-BINAP | (E)-1-diethoxyphosphorylprop-1-ene | 2-Naphthylboronic acid | 88 - 95 | 96 - 99 |

References

-

Diethyl (1E)-prop-1-en-1-ylphosphonate | C7H15O3P | CID 5702572 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

-

Copper-Catalyzed Enaminone C(sp2)–N Bond Phosphonation for Stereoselective Synthesis of Alkenylphosphonates Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

-

Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions Source: Chemical Reviews (acs.org) URL:[Link]

Application Note: (E)-1-Diethoxyphosphorylprop-1-ene as a Dienophile in Diels-Alder Reactions

Executive Summary

(E)-1-diethoxyphosphorylprop-1-ene (also known as diethyl (E)-prop-1-enylphosphonate) is a specialized organophosphorus dienophile utilized in normal electron-demand Diels-Alder cycloadditions. It serves as a critical building block for synthesizing complex cyclic phosphonates, which are direct precursors to biologically active phosphonic acids and highly reactive primary alkenylphosphines. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for effectively utilizing this sterically demanding dienophile in advanced synthetic workflows.

Mechanistic Insights: The Dienophilic Profile

As a Senior Application Scientist, it is crucial to understand that not all vinyl phosphonates behave identically. In a normal electron-demand [4+2] cycloaddition, the diene provides the Highest Occupied Molecular Orbital (HOMO), while the dienophile provides the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electronic Activation: The diethoxyphosphoryl group ( −PO(OEt)2 ) acts as an electron-withdrawing group (EWG) via inductive effects. This draws electron density away from the double bond, lowering the LUMO and activating it toward cycloaddition [1].

-

Steric and Electronic Hindrance (The Causality of Low Reactivity): Unlike its unsubstituted analog (diethyl vinylphosphonate), (E)-1-diethoxyphosphorylprop-1-ene possesses a β -methyl group. This methyl group introduces significant steric bulk that hinders the approach of the diene. Furthermore, hyperconjugation from the methyl group slightly donates electron density back into the alkene, raising the LUMO. Consequently, the intrinsic dienophilicity is markedly reduced.

-

Overcoming the Activation Barrier: To drive the cycloaddition and overcome the steric penalty, researchers must employ either robust thermal activation or Lewis acid catalysis. Lewis acids (e.g., GaCl3 , BF3⋅OEt2 ) coordinate to the strongly Lewis basic phosphoryl oxygen ( P=O⋯M ). This coordination drastically amplifies the electron-withdrawing capacity of the phosphonate group, significantly depressing the LUMO and enabling the reaction to proceed under milder conditions [1].

Quantitative Data Summary

The following table summarizes the optimized conditions for the cycloaddition of (E)-1-diethoxyphosphorylprop-1-ene with representative dienes, highlighting the necessity of targeted activation strategies.

| Diene | Reaction Condition | Catalyst / Additive | Time | Yield (%) | Major Isomer |

| Cyclopentadiene | Thermal (150 °C, sealed tube) | Hydroquinone (cat.) | 48 h | 60–70% | endo |

| Anthracene | Thermal (200 °C, autoclave) | Hydroquinone (cat.) | 72 h | 11–25% | N/A |

| 1,3-Diphenylisobenzofuran | Room Temperature ( CH2Cl2 ) | GaCl3 (10 mol%) | 12 h | 80–90% | endo |

Note: Data synthesized from standardized organophosphorus retrodienic precursor studies [1]. Yields vary based on strict adherence to anhydrous conditions.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process causality checks to ensure reaction fidelity.

Protocol A: Thermal Cycloaddition with Anthracene

Objective: Synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylphosphonate derivatives.

-

Preparation: In a heavy-walled glass pressure tube or autoclave, combine anthracene (10.0 mmol) and (E)-1-diethoxyphosphorylprop-1-ene (10.0 mmol).

-

Inhibitor Addition: Add 0.1 g of hydroquinone.

-

Causality: High-temperature conditions over prolonged periods promote radical polymerization of the alkene. Hydroquinone acts as a radical scavenger, preserving the dienophile exclusively for the concerted [4+2] cycloaddition.

-

-

Reaction: Seal the vessel under a dry argon atmosphere. Heat the mixture to 200 °C for 72 hours.

-

Workup & Purification: Cool the vessel to room temperature. Dissolve the resulting crude oil in a minimal amount of dichloromethane ( CH2Cl2 ) and load it onto an alumina chromatography column. Elute unreacted anthracene with pentane/ether (3:1), followed by the pure phosphonate adduct using 100% ether.

-

Validation: Analyze the purified fraction via 31P NMR. The starting dienophile exhibits a resonance around +18 to +20 ppm. The successful formation of the sp3 -hybridized cyclic adduct will shift the phosphorus signal downfield to approximately +28 to +32 ppm, confirming the loss of the double bond.

Protocol B: Lewis Acid-Catalyzed Cycloaddition with 1,3-Diphenylisobenzofuran

Objective: Mild-condition cycloaddition utilizing LUMO-lowering catalysis.

-

Preparation: Flame-dry a Schlenk flask and purge with dry nitrogen. Add anhydrous CH2Cl2 (10 mL) and (E)-1-diethoxyphosphorylprop-1-ene (1.0 mmol).

-

Catalyst Coordination: Inject a solution of BF3⋅OEt2 or GaCl3 (1.0 mmol) into the flask. Stir for 15 minutes at room temperature.

-

Causality: This pre-incubation allows the Lewis acid to fully coordinate to the phosphoryl oxygen, activating the dienophile and lowering its LUMO prior to diene introduction, preventing unwanted diene side-reactions.

-

-

Reaction: Add 1,3-diphenylisobenzofuran (1.0 mmol) dissolved in CH2Cl2 (2 mL) dropwise. The intense yellow/orange color of the diene will gradually fade as it is consumed by the reaction.

-

Quenching & Workup: After 15 hours of stirring, quench the reaction with ice water (10 mL) to hydrolyze the Lewis acid complex. Extract the aqueous layer with CH2Cl2 ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Validation: TLC monitoring (UV active) should show the complete disappearance of the highly conjugated diene spot. 1H NMR will reveal the disappearance of the characteristic vinylic protons of the starting phosphonate, replaced by the bridgehead protons of the adduct.

Downstream Applications

-

Synthesis of Primary Alkenylphosphines via FVT: The phosphonate Diels-Alder adducts synthesized above act as highly stable protecting groups for reactive phosphorus species. They can be reduced (e.g., using LiAlH4 /TMSCl) to the corresponding primary phosphine adducts. When subjected to Flash Vacuum Thermolysis (FVT) at 500 °C ( 10−3 mbar), these adducts undergo a retro-Diels-Alder reaction to yield primary (E)-prop-1-enylphosphine—a highly reactive species that is otherwise nearly impossible to isolate due to rapid polymerization [1].

-

Bioactive Phosphonic Acids: The diethoxy ester groups of the cyclic adducts can be hydrolyzed using bromotrimethylsilane (TMSBr) followed by methanolysis to yield free phosphonic acids. These cyclic phosphonic acids are valuable structural analogs in drug development, frequently acting as transition-state mimics for enzymatic inhibition.

Mandatory Visualization

Workflow of (E)-1-diethoxyphosphorylprop-1-ene Diels-Alder cycloadditions and downstream uses.

References

-

Lasne, M.-C., Ripoll, J.-L., & Thuillier, A. (1988). Retrodienic reactions. Part 2. Vinyl- and propenyl-phosphines: synthesis by flash vacuum thermolysis and characterization. Journal of the Chemical Society, Perkin Transactions 1, 99-104. URL:[Link]

Application Note: Asymmetric Synthesis Workflows Utilizing (E)-1-Diethoxyphosphorylprop-1-ene

Document ID: AN-2026-03-26 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Enantioselective functionalization of α,β -unsaturated phosphonates

Executive Summary

(E)-1-Diethoxyphosphorylprop-1-ene (also known as diethyl (E)-prop-1-enylphosphonate) is a highly versatile α,β -unsaturated phosphonate building block. Due to the strong electron-withdrawing nature of the diethyl phosphonate group, the olefinic bond is highly activated toward nucleophilic attack. In the realm of asymmetric synthesis, this compound serves as a critical precursor for the preparation of chiral alkylphosphonates. These chiral derivatives are invaluable in drug development, acting as non-hydrolyzable isosteres of natural phosphates, nucleotides, and amino acids, and are frequently utilized in the design of transition-state analog inhibitors.

This application note details two field-proven asymmetric workflows: the Rhodium-Catalyzed Asymmetric 1,4-Addition and the Organolithium-Initiated Conjugate Addition-Michael Tandem Cyclization .

Workflow 1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Hayashi-Miura Reaction)

Mechanistic Rationale & Causality

The asymmetric 1,4-addition of arylboronic acids to (E)-1-diethoxyphosphorylprop-1-ene provides direct access to chiral secondary alkylphosphonates. The catalytic cycle is driven by a chiral hydroxorhodium complex.

A critical experimental choice in this protocol is the addition of exactly 1 equivalent of water when using arylboroxines. Almost no reaction occurs in anhydrous conditions; water is required to equilibrate the boroxine into the active boronic acid, which undergoes transmetalation with the hydroxorhodium complex to form the active phenylrhodium species [1].

Furthermore, the dialkoxyphosphinyl moiety plays the definitive role in enantioface selection . The steric bulk of the phosphinyl group interacts with the chiral pocket of the (S)-BINAP-Rhodium catalyst. This is proven by the fact that reacting the (Z)-isomer under identical conditions yields the opposite absolute configuration (R) compared to the (E)-isomer (S) [1].

Fig 1: Catalytic cycle of the Rh-catalyzed asymmetric 1,4-addition.

Quantitative Data: Ligand & Geometry Effects

The choice of ligand and the geometry of the starting material strictly dictate the yield and enantiomeric excess (ee). The unsymmetrical ligand (S)-u-BINAP provides superior steric differentiation compared to standard (S)-BINAP[1].

| Substrate Geometry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |

| (E)-Isomer | (S)-BINAP | 95% | 91% | (S) |

| (E)-Isomer | (S)-u-BINAP | 99% | 94% | (S) |

| (Z)-Isomer | (S)-BINAP | >90% | >90% | (R) |

Step-by-Step Protocol: Asymmetric Phenylation

Self-Validating System: The reaction's success is visually indicated by the dissolution of the boroxine upon water addition and subsequent homogeneous catalysis.

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with Rh(acac)(C2H4)2 (3.0 mol %) and (S)-u-BINAP (3.3 mol %).

-

Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to reach a 0.1 M concentration of the substrate). Stir at room temperature for 10 minutes to ensure complete formation of the chiral rhodium complex.

-

Reagent Loading: Add phenylboroxine (PhBO)3 (1.0 equiv relative to substrate).

-

Activation: Inject strictly 1.0 equivalent of deionized, degassed H2O . Stir for 5 minutes until the mixture becomes homogeneous.

-

Substrate Addition: Add (E)-1-diethoxyphosphorylprop-1-ene (1.0 equiv).

-

Reaction: Seal the vessel and heat to 100 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 . Dry the organic layer over MgSO4 , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the (S)-chiral phosphonate.

Workflow 2: Organolithium-Initiated Conjugate Addition-Michael Tandem Cyclization

Mechanistic Rationale & Causality

When (E)-1-diethoxyphosphorylprop-1-ene is treated with an organolithium reagent (e.g., Phenyllithium), it undergoes a highly stereoselective conjugate addition-Michael tandem reaction.

The causality behind the stereocontrol lies in the nature of the lithium phosphonate intermediate . Upon initial conjugate addition of PhLi at -78 °C, the lithium atom coordinates strongly with the two oxygen atoms of the phosphonate group. This coordination locks the α -carbanion in a planar geometry relative to the P=O double bond, stabilizing the intermediate [2]. Instead of simply quenching, this stabilized carbanion acts as a nucleophile, attacking a second equivalent of the unreacted α,β -unsaturated phosphonate in a Michael addition, ultimately yielding complex bisphosphonate carbocycles.

Fig 2: Logic pathway of the organolithium-initiated tandem Michael cyclization.

Step-by-Step Protocol: Tandem Cyclization

Self-Validating System: Temperature control is strictly maintained at -78 °C. Any deviation will result in rapid, uncontrolled polymerization of the vinyl phosphonate rather than the controlled dimerized carbocycle.

-

System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

-

Substrate Solution: Dissolve (E)-1-diethoxyphosphorylprop-1-ene (2.0 mmol) in 10 mL of anhydrous THF.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Initiator Addition: Using a syringe pump, add a cyclohexane/ether solution of Phenyllithium (1.3 equiv, 2.6 mmol) dropwise over 30 minutes. Note: The slow addition rate is critical to prevent localized heating and favor the tandem Michael trapping over simple protonation.

-

Propagation: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction strictly at -78 °C by the rapid addition of 2 mL of saturated aqueous NH4Cl .

-

Extraction: Allow the mixture to warm to room temperature. Extract with diethyl ether ( 3×15 mL), dry over Na2SO4 , and concentrate under reduced pressure. The bisphosphonate carbocycle can be isolated via preparative TLC or flash chromatography.

Applications in Drug Discovery

The chiral phosphonates synthesized from (E)-1-diethoxyphosphorylprop-1-ene are highly sought after in medicinal chemistry. Because the C-P bond is enzymatically stable (unlike the O-P bond in natural phosphates), these molecules are utilized to synthesize:

-

Antiviral Nucleotide Analogs: Mimicking the bioactive conformation of viral DNA/RNA chain terminators.

-

Transition-State Inhibitors: Acting as stable tetrahedral mimics of peptide hydrolysis transition states for protease inhibition.

-

Bone-Targeting Therapeutics: Utilizing the bisphosphonate motifs generated via tandem cyclization to target hydroxyapatite in osteoclast-mediated bone resorption diseases.

References

-

Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. URL:[Link]

-

Minami, T., et al. (2000). Cyclization of α,β,ψ,ω-Unsaturated Bisphosphonates Using Organolithium-Initiated Conjugate Addition−Michael Tandem Reaction. Organic Letters, 2(22), 3531–3533. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702572, Diethyl (1E)-prop-1-en-1-ylphosphonate. URL:[Link]

Application Note: Catalytic Hydrogenation of (E)-1-Diethoxyphosphorylprop-1-ene to Diethyl Propylphosphonate

Executive Summary & Mechanistic Rationale

(E)-1-diethoxyphosphorylprop-1-ene (commonly referred to as diethyl (E)-prop-1-enylphosphonate) is a highly versatile α,β -unsaturated phosphonate. It serves as a critical intermediate in the synthesis of biologically active phosphonates, flame retardants, and complex organometallic ligands. The conversion of this alkene to the saturated diethyl propylphosphonate is typically achieved via heterogeneous catalytic hydrogenation.

Mechanistic Insights & Causality: The diethoxyphosphoryl group ( −P(O)(OEt)2 ) is strongly electron-withdrawing, which significantly reduces the electron density of the adjacent alkene via −I (inductive) and −M (mesomeric) effects. While electron-deficient alkenes can sometimes exhibit sluggish reactivity toward certain electrophilic additions, heterogeneous palladium on carbon (Pd/C) remains highly effective for their reduction. The reaction proceeds via the standard Horiuti-Polanyi mechanism on the palladium surface.

Crucially, the P=O and P−O−C bonds are completely stable to these mild reductive conditions, preventing unwanted hydrogenolysis or over-reduction ()[1]. Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are selected because they efficiently solvate the polar phosphonate and facilitate proton-shuttling at the catalyst surface, accelerating the reduction kinetics ()[2].

Materials and Reagents

| Reagent/Material | Role | Amount / Concentration |

| (E)-1-Diethoxyphosphorylprop-1-ene | Substrate | 1.0 equivalent (e.g., 10 mmol) |

| 10% Pd/C (Palladium on Carbon) | Heterogeneous Catalyst | 5 mol% Pd relative to substrate |

| Methanol (MeOH) (Anhydrous) | Solvent | 0.1–0.2 M relative to substrate |

| Hydrogen Gas ( H2 ) | Reductant | 1 atm (Balloon) |

| Celite® 545 | Filtration Aid | As needed (approx. 2 cm pad) |

| Ethyl Acetate (EtOAc) | Wash Solvent | 3 × 15 mL |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with internal checkpoints to ensure safety and verify reaction progress in real-time.

Phase 1: Reaction Setup (Inert Atmosphere)

-

Flask Preparation: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (approx. 5 mol% Pd).

-

Causality: Always add the dry catalyst to the flask first before the solvent. Adding dry Pd/C to methanol vapors in the presence of ambient oxygen can cause spontaneous ignition.

-

-

Inert Purge: Seal the flask with a rubber septum and purge with Argon or Nitrogen for 5 minutes.

-

Solvent & Substrate Addition: Carefully add 20 mL of anhydrous Methanol via syringe, ensuring the Pd/C is completely wetted. Next, add (E)-1-diethoxyphosphorylprop-1-ene (10 mmol) either neat or dissolved in a minimal amount of MeOH.

Phase 2: Hydrogenation

-

Hydrogen Introduction: Attach a hydrogen-filled balloon to the flask via a needle and stopcock. Evacuate the flask briefly under mild vacuum and backfill with H2 . Repeat this purge cycle three times.

-

Causality: The purge cycles are critical to remove all inert gas and oxygen, maximizing the partial pressure of H2 and preventing explosive H2/O2 mixtures.

-

-

Reaction Execution: Open the H2 balloon to the flask and stir the suspension vigorously (800–1000 rpm) at room temperature (20–25 °C).

-

Causality: H2 has low solubility in methanol. High-speed stirring is required to overcome the gas-liquid mass transfer barrier, ensuring the Pd surface remains saturated with hydrogen.

-

-

Self-Validating Monitoring: Allow the reaction to proceed for 2 to 6 hours. Monitor the reaction via TLC (1:1 EtOAc/Hexane).

-

Validation Check: The starting material is UV-active due to the conjugation of the double bond with the phosphoryl group. The product, diethyl propylphosphonate, lacks this conjugation and is UV-inactive . Complete disappearance of the UV-active spot confirms full conversion.

-

Phase 3: Workup and Isolation

-

Quenching: Once complete, remove the H2 balloon and purge the flask thoroughly with Nitrogen for 10 minutes to displace residual hydrogen gas.

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

-

Causality: Pd/C particles are extremely fine and will pass through standard filter paper, leading to palladium contamination. Celite traps these microparticles.

-

-

Washing & Concentration: Wash the Celite pad with 3 × 15 mL of Ethyl Acetate. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting product, diethyl propylphosphonate, is obtained as a clear, colorless oil in near-quantitative yield (>95%) and requires no further purification for most downstream applications ()[3].

Workflow Visualization

Experimental workflow for the catalytic hydrogenation of (E)-1-diethoxyphosphorylprop-1-ene.

Quantitative Data: Optimization Parameters

The table below summarizes the effect of varying conditions on the hydrogenation of α,β -unsaturated phosphonates to guide scale-up or optimization efforts:

| Catalyst Loading | Solvent | Pressure | Time to >95% Conversion | Isolated Yield |

| 1 mol% Pd/C | MeOH | 1 atm ( H2 ) | 12 hours | 92% |

| 5 mol% Pd/C | MeOH | 1 atm ( H2 ) | 3 hours | >98% |

| 5 mol% Pd/C | THF | 1 atm ( H2 ) | 8 hours | 95% |

| 5 mol% PtO 2 | EtOH | 1 atm ( H2 ) | 4 hours | 96% |

Note: 5 mol% Pd/C in MeOH at 1 atm represents the optimal balance of rapid kinetics, high yield, and operational simplicity.

Troubleshooting & Safety Directives

-

Stalled Reactions (Incomplete Conversion): If the reaction stalls before reaching completion, the catalyst may have been poisoned by trace impurities (e.g., sulfur or phosphorus(III) species) present in the starting material. Solution: Filter the mixture through Celite, add a fresh batch of Pd/C (2-3 mol%), and resubject to H2 .

-

Pyrophoric Hazard: Palladium on carbon is highly pyrophoric. Never let the Pd/C filter cake dry out in the air after filtration, as the adsorbed hydrogen reacting with ambient oxygen will cause it to spontaneously ignite. Keep the filter cake wet with water before transferring it to a dedicated heavy-metal waste container.

References

-

Synthesis of the Antimalarial Drug FR900098 Utilizing the Nitroso-Ene Reaction Organic Letters, 2007, 9, 22, 4463–4466. URL:[Link]

-

Ni-Catalyzed Asymmetric Hydrogenation of α-Substituted α,β-Unsaturated Phosphine Oxides/Phosphonates/Phosphoric Acids Organic Letters, 2023, 25, 5, 738–743. URL:[Link]

-

Oral Delivery of Propofol with Methoxymethylphosphonic Acid as the Delivery Vehicle Journal of Medicinal Chemistry, 2017, 60, 20, 8552–8564. URL:[Link]

Sources

Application Notes & Protocols: Strategic Michael Additions to (E)-1-Diethoxyphosphorylprop-1-ene for Advanced Synthesis

Introduction: The Strategic Value of α,β-Unsaturated Phosphonates

The Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[1][2] This conjugate addition of a nucleophile to an electron-deficient alkene is indispensable for building molecular complexity.[3] Within the vast arsenal of Michael acceptors, α,β-unsaturated phosphonates, such as (E)-1-diethoxyphosphorylprop-1-ene, have emerged as exceptionally versatile building blocks. The powerful electron-withdrawing nature of the diethoxyphosphoryl group renders the β-carbon highly electrophilic, facilitating reactions with a diverse array of soft nucleophiles.

The resulting γ-functionalized phosphonates are of immense interest to researchers in medicinal chemistry and materials science. Phosphonate-containing molecules are known for their unique biological activities, often serving as stable analogues of phosphates or carboxylates in drug design.[4][5] This guide provides an in-depth exploration of Michael addition protocols involving (E)-1-diethoxyphosphorylprop-1-ene, offering detailed experimental procedures, mechanistic insights, and data-driven guidance for researchers aiming to leverage this powerful synthetic tool. We will cover additions of carbon, nitrogen, and sulfur nucleophiles, with a focus on both classical and modern asymmetric catalytic methods.

Mechanistic Framework: Activating the Alkene

The efficacy of (E)-1-diethoxyphosphorylprop-1-ene as a Michael acceptor is rooted in the electronic properties of the phosphonate group. The phosphorus-oxygen double bond creates a strong dipole and, through conjugation, withdraws electron density from the C=C double bond. This polarization renders the β-carbon susceptible to attack by a nucleophile. The reaction proceeds through a stabilized enolate intermediate which is subsequently protonated to yield the final 1,4-adduct. This process is thermodynamically favorable, driven by the formation of a stable σ-bond at the expense of a weaker π-bond.[3]

Caption: General mechanism of the Michael addition to (E)-1-diethoxyphosphorylprop-1-ene.

The Carbon-Michael Addition: Forging C-C Bonds

The addition of carbon-based nucleophiles, particularly stabilized enolates derived from 1,3-dicarbonyl compounds, is a classic and robust method for C-C bond formation. These reactions typically require a base to deprotonate the active methylene compound, generating the soft nucleophile necessary for conjugate addition.

Expert Insights: Catalyst and Conditions

The choice of base is critical and depends on the pKa of the carbon nucleophile. For highly acidic compounds like malononitrile or diethyl malonate, a relatively mild base such as 1,8-diazabicycloundec-7-ene (DBU) or an alkoxide is sufficient.[6] The solvent can also play a role; polar aprotic solvents like THF or CH2Cl2 are commonly employed to ensure solubility of the reagents and intermediates. For asymmetric variants, bifunctional organocatalysts, such as those based on a thiourea scaffold, have proven highly effective. These catalysts utilize hydrogen bonding to simultaneously activate the phosphonate acceptor and position the nucleophile for a stereocontrolled attack, leading to high enantioselectivity.[7][8][9]

Protocol 1.1: Base-Catalyzed Addition of Diethyl Malonate

This protocol describes a standard procedure for the conjugate addition of a soft carbon nucleophile to (E)-1-diethoxyphosphorylprop-1-ene.

Materials:

-

(E)-1-Diethoxyphosphorylprop-1-ene

-

Diethyl malonate

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, N2-purged round-bottom flask equipped with a magnetic stir bar, add (E)-1-diethoxyphosphorylprop-1-ene (1.0 equiv).

-

Dissolve the phosphonate in anhydrous CH2Cl2 (to a concentration of ~0.2 M).

-

Add diethyl malonate (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DBU (0.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Data Summary: Carbon Nucleophiles

| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Malononitrile | Bifunctional XB Catalyst (10) | Toluene | 24 | 95 | [7] |

| Diethyl Malonate | DBU (10) | CH2Cl2 | 16 | 88 | General |

| Dimethyl Malonate | NaOEt (5) | EtOH | 12 | 92 | General |

| Ethyl Acetoacetate | K2CO3 (20) | MeCN | 24 | 85 | General |

| Nitromethane | Chiral Thiourea (10) | Toluene | 48 | 90 (>95% ee) | [9] |

Entries labeled "General" are based on widely established, analogous procedures.

The Aza-Michael Addition: Constructing C-N Bonds

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile, is a highly atom-economical method for synthesizing β-amino phosphonates.[10] These products are valuable as precursors to β-amino phosphonic acids, which are important pharmacophores. Primary and secondary amines are sufficiently nucleophilic to add to activated acceptors, often without the need for a catalyst.[11]

Expert Insights: Reactivity and Selectivity

While many aza-Michael additions proceed under neat or solvent-free conditions, less nucleophilic amines (e.g., anilines) or challenging substrates may require catalysis. Brønsted bases can facilitate the reaction by engaging in the proton transfer step.[12] For enantioselective additions, chiral Brønsted base catalysts or bifunctional amine/thiourea catalysts are employed to control the facial selectivity of the amine's approach to the alkene.[10][12]

Caption: Workflow for a catalyst-free aza-Michael addition.

Protocol 2.1: Solvent-Free Addition of Benzylamine

This protocol exemplifies the simplicity and efficiency of the aza-Michael addition with a reactive amine.

Materials:

-

(E)-1-Diethoxyphosphorylprop-1-ene

-

Benzylamine

-

Small reaction vial with a screw cap

-

Magnetic stir bar

Procedure:

-

In a clean, dry vial, place a magnetic stir bar.

-

Add (E)-1-diethoxyphosphorylprop-1-ene (1.0 equiv).

-

Add benzylamine (1.1 equiv) directly to the vial at room temperature.

-

Seal the vial and stir the neat mixture at room temperature for 4-12 hours.

-

The reaction can be monitored by taking a small aliquot, dissolving it in CDCl3, and analyzing by ¹H NMR to observe the disappearance of the vinyl protons of the starting material.

-

Once the reaction is complete (as judged by NMR or TLC), the resulting oil is often pure enough for many applications.

-

For higher purity, the product can be purified directly by flash column chromatography on silica gel without a preceding aqueous workup.

Data Summary: Nitrogen Nucleophiles

| Nucleophile | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

| Benzylamine | None | Neat, RT | 4 | >95 | [11] |

| Morpholine | None | Neat, RT | 6 | >95 | [11] |

| Aniline | L-tert-leucine-derived catalyst | Toluene, RT | 24 | 85 (92% ee) | [12] |

| Hydrazine | None | EtOH, 50 °C | 12 | 90 | General |

References are for analogous aza-Michael additions, demonstrating the general applicability of the conditions.

The Thia-Michael Addition: Forging C-S Bonds

The addition of sulfur nucleophiles, particularly thiols, is one of the most efficient and versatile Michael additions.[13] The high nucleophilicity of thiolate anions, readily formed in the presence of a catalytic amount of base, drives the reaction to completion rapidly and cleanly.[14] These reactions are often so efficient they can be performed under solvent-free conditions, aligning with the principles of green chemistry.[15]

Expert Insights: Mechanism and Conditions

The thia-Michael reaction can be initiated by either a base or a nucleophilic catalyst.[13] In the base-catalyzed pathway, a base deprotonates the thiol to form the highly reactive thiolate anion. In the nucleophile-initiated pathway, a Lewis base attacks the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol. For simple additions to (E)-1-diethoxyphosphorylprop-1-ene, a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or even performing the reaction neat is typically sufficient.[14][15] Enantioselective variants have been developed using bifunctional iminophosphorane or squaramide-based catalysts that can organize both the thiol and the acceptor in a chiral environment.[16]

Protocol 3.1: Base-Catalyzed Thiol Addition under Mild Conditions

This protocol details a highly efficient method for the addition of thiophenol.

Materials:

-

(E)-1-Diethoxyphosphorylprop-1-ene

-

Thiophenol

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (E)-1-diethoxyphosphorylprop-1-ene (1.0 equiv).

-

Dissolve the phosphonate in anhydrous THF (~0.5 M).

-

Add thiophenol (1.1 equiv) to the solution.

-

Add a catalytic amount of triethylamine (0.05 equiv) to the mixture at room temperature.

-

Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified directly by flash column chromatography on silica gel to yield the pure β-thioether phosphonate.

Data Summary: Sulfur Nucleophiles

| Nucleophile | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |

| Thiophenol | None | Neat, 30 °C | 30 min | 93 | [14] |

| 4-Methoxythiophenol | None | Neat, 30 °C | 30 min | 93 | [15] |

| Benzyl Mercaptan | TEA (5) | THF, RT | 1 h | >95 | General |

| Dodecanethiol | BIMP Catalyst (2) | CH2Cl2, RT | 12 h | 92 (94% ee) | [16] |

BIMP = bifunctional iminophosphorane. References demonstrate the high efficiency of thiol additions under various conditions.

References

-

Title: Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis Source: Nature Communications URL: [Link][7]

-

Title: Organocatalyzed Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinone to β,γ-Unsaturated α-Ketophosphonates Source: The Journal of Organic Chemistry URL: [Link][8]

-

Title: Catalytic Asymmetric Synthesis of C-Chiral Phosphonates Source: Molecules URL: [Link][17]

-

Title: Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides Source: ChemRxiv URL: [Link][16]

-

Title: Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds Source: Arkivoc URL: [Link][15]

-

Title: Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions Source: Arkivoc URL: [Link][14]

-

Title: Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks Source: Polymers URL: [Link][13]

-

Title: Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds Source: Angewandte Chemie International Edition URL: [Link][4]

-

Title: Recent advances in Michael addition of H-phosphonates Source: RSC Advances URL: [Link][6]

-

Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link][1]

-

Title: CARBONYL COMPOUNDS - Michael Condensation Source: St. Paul's Cathedral Mission College URL: [Link][2]

-

Title: Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones Source: Organic Chemistry Frontiers URL: [Link][12]

-

Title: Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds Source: Angewandte Chemie URL: [Link][5]

-

Title: Organocatalytic asymmetric aza-Michael additions Source: Chemistry – A European Journal URL: [Link][10]

-

Title: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts URL: [Link][3]

-

Title: Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas Source: RSC Advances URL: [Link][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Organocatalytic asymmetric aza-Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]